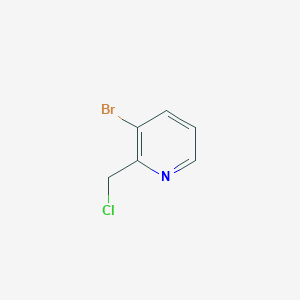

3-Bromo-2-(chloromethyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of 3-Bromo-2-(chloromethyl)pyridine involves strategic chemical reactions, showcasing its importance as an intermediate in producing novel compounds. Notably, Niu Wen-bo (2011) describes a synthesis route starting from 2,3-dichloropyridine via nucleophilic substitution, leading to various intermediates and culminating in the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, indicating the compound's versatility in synthetic chemistry (Niu Wen-bo, 2011).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(chloromethyl)pyridine and its derivatives has been extensively studied, revealing insights into their conformation and bonding. For example, Ghiasuddin et al. (2018) conducted a combined experimental and computational study on pyridine derivatives, providing insight into their synthesis, spectroscopic, single crystal XRD, electronic, and nonlinear optical properties. Such studies underscore the importance of understanding the structural nuances that influence the reactivity and properties of the molecule (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

3-Bromo-2-(chloromethyl)pyridine participates in various chemical reactions, leading to the formation of complex molecules. Agathe Begouin et al. (2013) describe a methodology involving a regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate, highlighting the compound's utility in synthesizing heteroarylthienopyridines (Begouin et al., 2013). This showcases its role in creating molecules with potential applications in material science and pharmaceuticals.

Scientific Research Applications

Facile Synthesis of Bromine-Substituted Pyridines 3-Bromo-2-(chloromethyl)pyridine serves as a key precursor in the synthesis of bromine-substituted (chloromethyl)pyridines, which are essential for the immobilization of biomimetic metal ion chelates on functionalized carbons. These chelates mimic the active sites found in bioinorganic metalloenzymes, crucial for various catalytic processes. The development of alternative methodologies for synthesizing these compounds from commercially available dibromopyridine highlights its importance in facilitating safer, more accessible routes to these complex molecules, bypassing the need for pyrophoric or toxic reagents (Handlovic et al., 2021).

Synthesis of Pyridinesulfonamide Derivatives The compound has been utilized in the synthesis of pyridinesulfonamide derivatives, which play a significant role in novel drug development. Through the synthesis and stereostructure research of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, its applications extend to the field of medicinal chemistry, highlighting its potential in creating novel therapeutic agents (Zhou et al., 2015).

Regiocontrolled SNAr Reaction A regiocontrolled nucleophilic aromatic substitution (SNAr) method involving 3-bromo-2-chloropyridine has been used to synthesize bromo(methylthio)pyridines, which are key precursors for developing thienopyridines. This methodology underscores the versatility of 3-bromo-2-(chloromethyl)pyridine in constructing complex heterocyclic systems, showcasing its significance in synthetic organic chemistry (Begouin et al., 2013).

Spectroscopic and Antimicrobial Studies The compound has also been studied for its spectroscopic properties and potential antimicrobial activities. Through spectroscopic characterization, including FT-IR and NMR, alongside density functional theory (DFT) analyses, researchers have explored its optical and structural characteristics. Additionally, its impact on DNA and antimicrobial activities against various pathogens further illustrates the broad applicability of 3-bromo-2-(chloromethyl)pyridine in both materials science and bioorganic chemistry (Vural & Kara, 2017).

Total Synthesis of Alkaloids Moreover, 3-Bromo-2-(chloromethyl)pyridine has been employed in the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. This application emphasizes its role in the selective and sequential palladium-mediated functionalization, which is pivotal for constructing complex natural products and highlights its utility in synthetic organic chemistry and drug discovery (Baeza et al., 2010).

Safety And Hazards

3-Bromo-2-(chloromethyl)pyridine is classified as a dangerous compound. It has been assigned the GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . A safety data sheet for a similar compound, 2-Bromo-3-(chloromethyl)pyridine, indicates that it is classified as a skin corrosive, an eye irritant, and a respiratory irritant .

properties

IUPAC Name |

3-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRPSQGAABFCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558306 | |

| Record name | 3-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(chloromethyl)pyridine | |

CAS RN |

122851-69-8 | |

| Record name | 3-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)